(1S,9S,10R)-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraene
(1S,9S,10R)-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraene
Brand Name:
Vulcanchem
CAS No.:
1038-07-9
VCID:
VC0086480
InChI:
InChI=1S/C19H25NO2/c1-20-9-8-19-12-15(22-3)6-7-16(19)18(20)10-13-4-5-14(21-2)11-17(13)19/h4-5,11-12,16,18H,6-10H2,1-3H3/t16-,18-,19+/m0/s1
SMILES:
CN1CCC23C=C(CCC2C1CC4=C3C=C(C=C4)OC)OC
Molecular Formula:
C19H25NO2
Molecular Weight:
299.414
(1S,9S,10R)-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraene
CAS No.: 1038-07-9
Cat. No.: VC0086480
Molecular Formula: C19H25NO2
Molecular Weight: 299.414
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1038-07-9 |
|---|---|
| Molecular Formula | C19H25NO2 |
| Molecular Weight | 299.414 |
| Standard InChI | InChI=1S/C19H25NO2/c1-20-9-8-19-12-15(22-3)6-7-16(19)18(20)10-13-4-5-14(21-2)11-17(13)19/h4-5,11-12,16,18H,6-10H2,1-3H3/t16-,18-,19+/m0/s1 |
| Standard InChI Key | FBEYQLGMDQEFHR-YTQUADARSA-N |
| SMILES | CN1CCC23C=C(CCC2C1CC4=C3C=C(C=C4)OC)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator